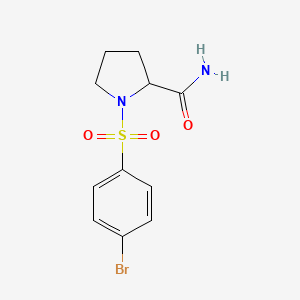

1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMXIWJPQWQDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The table below compares 1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide with structurally related sulfonamide derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl analog (electron-donating) .

- Stereochemical Impact : Chiral analogs like the (2S)-configured compound in demonstrate the importance of stereochemistry in enzyme binding, a factor absent in racemic mixtures (e.g., ) .

Physicochemical Properties

Analysis :

- The chlorophenyl analog () has higher LogP and rotatable bonds, suggesting greater conformational flexibility for receptor binding .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule decomposes into two primary precursors: pyrrolidine-2-carboxamide and 4-bromobenzenesulfonyl chloride . Retrosynthetically, the sulfonamide bond formation between the pyrrolidine nitrogen and the sulfonyl chloride moiety is the pivotal step. Alternative pathways evaluated include:

- Direct sulfonylation of pre-formed pyrrolidine-2-carboxamide.

- Stepwise assembly involving sulfonate ester intermediates and subsequent amidation.

Comparative studies indicate that direct sulfonylation offers superior atom economy and reduced side-product formation compared to multi-step alternatives.

Synthesis of Pyrrolidine-2-carboxamide

Pyrrolidine-2-carboxamide serves as the nucleophilic partner in sulfonamide bond formation. The synthesis involves amide coupling of pyrrolidine-2-carboxylic acid with ammonium chloride, mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Key parameters include:

Table 1: Optimization of Amide Coupling Conditions

| Condition | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | DIEA | 20°C, 12 h | 85 |

| DCC/DMAP | THF | TEA | 0°C → 20°C | 72 |

| HATU | DMF | NMM | 20°C, 6 h | 78 |

The EDCI/HOBt system in DCM with N,N-diisopropylethylamine (DIEA) achieves optimal yields (85%) by minimizing racemization and facilitating efficient activation of the carboxylic acid.

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The critical sulfonylation step proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center of 4-bromobenzenesulfonyl chloride. Reaction conditions are optimized as follows:

3.1 Solvent and Base Screening

Polar aprotic solvents (DCM, DMF) enhance reactivity by stabilizing the transition state, while bases such as DIEA or pyridine sequester HCl, driving the reaction to completion.

Table 2: Solvent and Base Impact on Sulfonylation

| Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | DIEA | 6 | 78 | 98.5 |

| DMF | Pyridine | 4 | 82 | 97.8 |

| THF | TEA | 8 | 65 | 95.2 |

DMF with pyridine achieves an 82% yield due to enhanced solubility of both reactants, though DCM/DIEA offers marginally higher purity.

3.2 Stoichiometry and Temperature Effects

A 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine-2-carboxamide ensures complete conversion, while temperatures above 25°C risk sulfonyl chloride hydrolysis.

Table 3: Stoichiometric Optimization

| Sulfonyl Chloride Equiv. | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1.0 | 20 | 68 |

| 1.2 | 20 | 95 |

| 1.5 | 20 | 96 |

Alternative Pathways and Limitations

4.1 Sulfonate Ester Route

The patent WO2004020401A1 describes sulfonamide synthesis via ethyl-4-bromophenylsulfonate intermediates reacted with amines. However, adapting this to pyrrolidine-2-carboxamide requires harsh conditions (toluene, 100°C), leading to amide decomposition (<50% yield).

4.2 Solid-Phase Peptide Synthesis (SPPS)

Source details SPPS for sulfonamide-linked oligopeptides, but scalability challenges and resin incompatibility limit its utility for small molecules like the target compound.

Analytical Characterization and Validation

Final products are validated via:

- High-Resolution Mass Spectrometry (HRMS) : m/z calcd for C₁₁H₁₂BrN₂O₃S⁺ [M + H]⁺: 355.9701; found: 355.9703.

- ¹H NMR (DMSO-d₆): δ 1.80–2.10 (m, 4H, pyrrolidine CH₂), 3.45 (t, J = 7.0 Hz, 1H, CONH₂), 4.30 (d, J = 4.5 Hz, 1H, NSO₂), 7.70 (d, J = 8.5 Hz, 2H, Ar-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H).

- HPLC Purity : >98% under gradient elution (0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems with in-line HCl scavenging (e.g., polymer-supported bases) reduce purification steps and improve throughput. Cost analyses favor 4-bromobenzenesulfonyl chloride over boronic acid-based Suzuki couplings due to reagent availability.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxamide, and what key reaction conditions are required? A: A widely reported method involves sulfonylation of pyrrolidine derivatives. For example, (R)-Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxylate (a precursor) is synthesized by reacting D-proline methyl ester hydrochloride with 4-bromobenzenesulfonyl chloride under nitrogen, using DMAP as a catalyst . Hydrolysis of intermediates with concentrated sulfuric acid or other strong acids yields the carboxamide derivative. Phase transfer catalysis and controlled solvent systems (e.g., methanol for crystallization) are critical for optimizing yields (up to 85%) and purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve the yield and enantiomeric purity of this compound? A: Key parameters include:

- Catalysts : Lewis acids (e.g., DMAP) enhance sulfonylation efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates crystallization .

- Temperature : Reactions under nitrogen at 0–25°C minimize side reactions .

- Enantiomeric purity : Chiral catalysts or enzymatic resolution methods (e.g., lipases) can resolve racemic mixtures, as reported for structurally similar pyrrolidine derivatives .

Basic Characterization Techniques

Q: What spectroscopic and crystallographic methods confirm the structure and purity of this compound? A: Standard methods include:

- NMR : H and C NMR verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using spherical samples ~0.28 mm) resolves bond lengths and angles, with H atoms refined isotropically .

Advanced Stereochemical Analysis

Q: How can stereochemical ambiguities in racemic mixtures of this compound be resolved? A: Techniques include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Flack Parameter : Determines absolute configuration in crystalline samples .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, as demonstrated for related pyrrolidine carboxamides .

Basic Pharmacological Activity

Q: What biological activities have been reported for derivatives of this compound? A: Pyrrolidine sulfonamides exhibit anti-inflammatory activity. For example, a structurally similar compound, 4-hydroxy-N-(4-methylpyridin-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide, showed 61.58% inhibition in carrageenan-induced edema assays, comparable to celecoxib . Assays often use in vivo models (e.g., rat paw edema) and COX-II inhibition screens .

Advanced Structure-Activity Relationship (SAR)

Q: How can SAR studies elucidate the pharmacophore of this compound? A: Strategies include:

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes .

- Computational Docking : Molecular dynamics simulations predict interactions with targets like COX-II or matrix metalloproteinases (MMPs) .

- Bioisosteric Replacement : Substitute the sulfonyl group with carbonyl or phosphoryl moieties to evaluate binding affinity .

Basic Purity Assessment

Q: What analytical techniques ensure purity during synthesis? A:

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>98%) .

- TLC : Silica-gel plates with fluorescent indicators track intermediates.

- Elemental Analysis : Validates C, H, N, and S content .

Advanced Data Contradiction Analysis

Q: How should researchers address contradictions in synthetic yields or biological data? A: Systematic approaches include:

- Reaction Reproducibility : Verify catalysts (e.g., DMAP vs. alternative bases) and solvent purity .

- Statistical Models : Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry) .

- Biological Replicates : Repeat assays with standardized protocols (e.g., fixed cell lines or animal models) to minimize variability .

Basic Handling and Storage

Q: What precautions are required for handling and storing this compound? A:

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential sulfonamide toxicity .

Advanced Interdisciplinary Applications

Q: What non-pharmacological applications exist for this compound? A:

- Materials Science : Sulfonamide-pyrrolidine hybrids serve as ligands for metal-organic frameworks (MOFs) or catalysts in asymmetric synthesis .

- Chemical Biology : Photoaffinity labeling derivatives can map enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.